molecular formula C17H13Br3Cl3N3O2S B11993157 4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-meo-anilino)carbothioyl)amino)ET)benzamide CAS No. 303063-06-1

4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-meo-anilino)carbothioyl)amino)ET)benzamide

Cat. No.: B11993157
CAS No.: 303063-06-1
M. Wt: 669.4 g/mol
InChI Key: KIUOXOQQOZKFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-meo-anilino)carbothioyl)amino)ET)benzamide is a complex organic compound with the molecular formula C17H13Br3Cl3N3O2S and a molecular weight of 669.447 g/mol . This compound is notable for its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-meo-anilino)carbothioyl)amino)ET)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process includes:

    Halogenation: Introduction of bromine and chlorine atoms into the benzamide structure.

    Amination: Incorporation of the anilino group through nucleophilic substitution reactions.

    Carbothioylation: Addition of the carbothioyl group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are carefully monitored to maintain the purity and yield of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-meo-anilino)carbothioyl)amino)ET)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogen exchange reactions using halide salts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-meo-anilino)carbothioyl)amino)ET)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-meo-anilino)carbothioyl)amino)ET)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-ME-N-(2,2,2-Tri-CL-1-(((2,4-DI-BR-5-me-anilino)carbothioyl)amino)ET)benzamide
  • 3-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-me-anilino)carbothioyl)amino)ET)benzamide
  • 2-CL-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-methylanilino)carbothioyl)amino)ET)benzamide

Uniqueness

4-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-meo-anilino)carbothioyl)amino)ET)benzamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

303063-06-1

Molecular Formula

C17H13Br3Cl3N3O2S

Molecular Weight

669.4 g/mol

IUPAC Name

4-bromo-N-[2,2,2-trichloro-1-[(2,6-dibromo-4-methoxyphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H13Br3Cl3N3O2S/c1-28-10-6-11(19)13(12(20)7-10)24-16(29)26-15(17(21,22)23)25-14(27)8-2-4-9(18)5-3-8/h2-7,15H,1H3,(H,25,27)(H2,24,26,29)

InChI Key

KIUOXOQQOZKFEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.